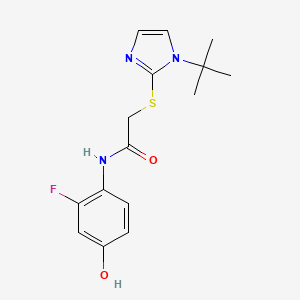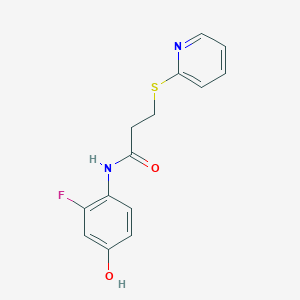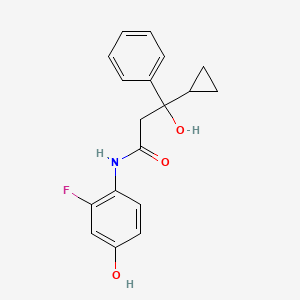![molecular formula C14H22N2O2S2 B7662789 N-[4-(2-thiomorpholin-4-ylethyl)phenyl]ethanesulfonamide](/img/structure/B7662789.png)
N-[4-(2-thiomorpholin-4-ylethyl)phenyl]ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(2-thiomorpholin-4-ylethyl)phenyl]ethanesulfonamide, also known as TAPSE, is a chemical compound that has been widely used in scientific research. It is a sulfonamide-based inhibitor that has been shown to have potent anti-tumor activity in various cancer cell lines. TAPSE has also been studied for its potential therapeutic applications in other diseases such as Alzheimer's disease and diabetes.
作用機序
N-[4-(2-thiomorpholin-4-ylethyl)phenyl]ethanesulfonamide inhibits the activity of carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. CA IX plays a role in regulating the pH of the tumor microenvironment, and its inhibition by this compound leads to acidification of the tumor microenvironment, which inhibits tumor growth. This compound also inhibits the activity of other enzymes such as topoisomerase II and Hsp90, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis. It also inhibits angiogenesis by disrupting the formation of new blood vessels. This compound has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic applications in other diseases such as Alzheimer's disease and diabetes.
実験室実験の利点と制限
N-[4-(2-thiomorpholin-4-ylethyl)phenyl]ethanesulfonamide has several advantages for lab experiments. It is a potent inhibitor of CA IX, which makes it a useful tool for studying the role of CA IX in cancer progression. This compound has also been shown to have low toxicity in normal cells, which makes it a promising candidate for further development as a therapeutic agent. However, this compound has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in some assays. This compound also has a relatively short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on N-[4-(2-thiomorpholin-4-ylethyl)phenyl]ethanesulfonamide. One area of research is to further explore its potential therapeutic applications in other diseases such as Alzheimer's disease and diabetes. Another area of research is to develop more potent and selective inhibitors of CA IX, which may have greater therapeutic potential. Finally, more research is needed to understand the molecular mechanisms underlying the anti-tumor activity of this compound, which may lead to the development of new cancer therapies.
合成法
N-[4-(2-thiomorpholin-4-ylethyl)phenyl]ethanesulfonamide can be synthesized by reacting 4-(2-thiomorpholin-4-ylethyl)aniline with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid with a melting point of 218-220°C.
科学的研究の応用
N-[4-(2-thiomorpholin-4-ylethyl)phenyl]ethanesulfonamide has been extensively studied for its anti-tumor activity in various cancer cell lines. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been studied for its potential therapeutic applications in other diseases such as Alzheimer's disease and diabetes.
特性
IUPAC Name |
N-[4-(2-thiomorpholin-4-ylethyl)phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S2/c1-2-20(17,18)15-14-5-3-13(4-6-14)7-8-16-9-11-19-12-10-16/h3-6,15H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZJZZQTAQNYFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)CCN2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(6-methylpyridin-2-yl)-3-[[(2R,3R)-2-propan-2-yloxolan-3-yl]methyl]urea](/img/structure/B7662721.png)

![[4-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepan-1-yl]-(1-hydroxycyclobutyl)methanone](/img/structure/B7662729.png)
![N-[(2-hydroxycyclopentyl)methyl]-2-phenylpropanamide](/img/structure/B7662738.png)


![1-methyl-4-[3-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propyl]piperazine](/img/structure/B7662757.png)
![2-(difluoromethoxy)-5-fluoro-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]aniline](/img/structure/B7662762.png)
![N-(3-ethoxyspiro[3.5]nonan-1-yl)-3-(2-methylpyrazol-3-yl)propanamide](/img/structure/B7662766.png)
![N-[3-(azepan-1-yl)phenyl]ethanesulfonamide](/img/structure/B7662787.png)
![1-[4-(4-Chloro-3-methoxybenzoyl)-1,4-diazepan-1-yl]-2-methylpropan-1-one](/img/structure/B7662797.png)
![2,3,6-trifluoro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B7662806.png)
![(E)-3-(3-hydroxy-4-methoxyphenyl)-N-[1-(1,3,5-trimethylpyrazol-4-yl)propyl]prop-2-enamide](/img/structure/B7662814.png)
